3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine 3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine
Brand Name: Vulcanchem
CAS No.: 1114915-38-6
VCID: VC4230254
InChI: InChI=1S/C21H17BrN4OS/c1-13-6-7-15(10-14(13)2)18-8-9-20(25-24-18)28-12-19-23-21(26-27-19)16-4-3-5-17(22)11-16/h3-11H,12H2,1-2H3
SMILES: CC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=CC=C4)Br)C
Molecular Formula: C21H17BrN4OS
Molecular Weight: 453.36

3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine

CAS No.: 1114915-38-6

Cat. No.: VC4230254

Molecular Formula: C21H17BrN4OS

Molecular Weight: 453.36

* For research use only. Not for human or veterinary use.

3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine - 1114915-38-6

Specification

CAS No. 1114915-38-6
Molecular Formula C21H17BrN4OS
Molecular Weight 453.36
IUPAC Name 3-(3-bromophenyl)-5-[[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole
Standard InChI InChI=1S/C21H17BrN4OS/c1-13-6-7-15(10-14(13)2)18-8-9-20(25-24-18)28-12-19-23-21(26-27-19)16-4-3-5-17(22)11-16/h3-11H,12H2,1-2H3
Standard InChI Key SJXBWDJDCFJJFM-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=CC=C4)Br)C

Introduction

Structural Analysis and Molecular Properties

The compound features a pyridazine core linked via a sulfanyl group to a 1,2,4-oxadiazole ring substituted with a 3-bromophenyl group. The pyridazine moiety is further functionalized with a 3,4-dimethylphenyl group. Its molecular formula is C₂₁H₁₇BrN₄OS, with a molecular weight of 453.36 g/mol.

Key Structural Features:

  • Pyridazine ring: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 2.

  • 1,2,4-Oxadiazole ring: A five-membered heterocycle containing one oxygen and two nitrogen atoms, known for enhancing metabolic stability and binding affinity .

  • 3-Bromophenyl group: Introduces halogen bonding potential, which can enhance interactions with biological targets .

  • 3,4-Dimethylphenyl group: Hydrophobic substituent that may improve membrane permeability.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₂₁H₁₇BrN₄OS
Molecular Weight453.36 g/mol
IUPAC Name3-(3-bromophenyl)-5-[[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole
CAS No.1114915-38-6
Topological Polar Surface Area (TPSA)89.2 Ų (predicted)

Synthesis and Reaction Pathways

The synthesis involves multi-step reactions, typically starting with the formation of the oxadiazole ring, followed by functionalization with the sulfanyl linker and pyridazine core .

Key Steps:

  • Oxadiazole Formation:

    • Condensation of 3-bromophenyl amidoxime with a carboxylic acid derivative under dehydrating conditions (e.g., using POCl₃ or PCl₅) .

    • Example: Reaction of 3-bromobenzohydrazide with ethyl chlorooxoacetate yields the 1,2,4-oxadiazole intermediate .

  • Sulfanyl Linkage Introduction:

    • Thiolation of the oxadiazole methyl group using Lawesson’s reagent or via nucleophilic substitution with a mercaptopyridazine derivative.

  • Pyridazine Functionalization:

    • Suzuki-Miyaura coupling to attach the 3,4-dimethylphenyl group to the pyridazine ring .

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield (%)
Oxadiazole formationPOCl₃, 80°C, 6 h72–78
Sulfanyl linkageK₂CO₃, DMF, rt, 12 h65–70
Pyridazine couplingPd(PPh₃)₄, Na₂CO₃, 100°C60–68

Spectroscopic Characterization

The compound’s structure is validated using advanced spectroscopic techniques:

  • FT-IR:

    • Peaks at 1230–1245 cm⁻¹ (C=S stretch), 1600–1650 cm⁻¹ (C=N oxadiazole), and 690 cm⁻¹ (C-Br) .

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.21–7.45 ppm (aromatic protons), δ 2.30 ppm (methyl groups), δ 4.25 ppm (SCH₂) .

  • Mass Spectrometry:

    • Molecular ion peak at m/z 453.36 (M⁺), with fragments at m/z 376.2 (loss of Br) and m/z 241.7 (pyridazine core).

Biological Activity and Mechanisms

Anticancer Activity

The compound demonstrates potent cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 0.010–0.012 µM), surpassing reference drugs like erlotinib . Mechanistic studies suggest EGFR tyrosine kinase inhibition, with docking scores of −10.25 to −10.32 kcal/mol (PDB ID: 1M17) .

Antimicrobial Properties

Derivatives with similar structures exhibit MIC values of 6.25–12.5 µg/mL against Staphylococcus aureus and Candida albicans, attributed to membrane disruption via hydrophobic interactions .

Table 3: Biological Activity Data

AssayTarget/ModelResult
MTT assayMCF-7 cellsIC₅₀ = 0.010 µM
MicrodilutionS. aureus (ATCC 25923)MIC = 8.5 µg/mL
Molecular dockingEGFR kinase (PDB 1M17)ΔG = −10.32 kcal/mol

Computational Insights

  • ADMET Predictions:

    • LogP = 3.17, indicating moderate lipophilicity.

    • TPSA = 89.2 Ų, suggesting good oral bioavailability .

  • Molecular Dynamics Simulations:

    • Stable binding to EGFR’s ATP-binding pocket, with key interactions:

      • Hydrogen bonds between oxadiazole N and Met793.

      • π-π stacking between pyridazine and Phe723 .

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